
1-(Bromomethyl)-1-(isopentyloxy)-3-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(isopentyloxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes This compound features a bromomethyl group, an isopentyloxy group, and a methyl group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(isopentyloxy)-3-methylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexanol.
Bromination: The hydroxyl group of 3-methylcyclohexanol is converted to a bromomethyl group using hydrobromic acid (HBr) or phosphorus tribromide (PBr3).
Etherification: The bromomethyl intermediate is then reacted with isopentyl alcohol in the presence of a base such as sodium hydride (NaH) to form the isopentyloxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(isopentyloxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or ether derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Bromomethyl)-1-(isopentyloxy)-3-methylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The isopentyloxy group may influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the isopentyloxy group, making it less lipophilic.
1-(Chloromethyl)-1-(isopentyloxy)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(isopropoxy)-3-methylcyclohexane: Contains an isopropoxy group instead of an isopentyloxy group.
属性
分子式 |
C13H25BrO |
|---|---|
分子量 |
277.24 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3-methyl-1-(3-methylbutoxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-11(2)6-8-15-13(10-14)7-4-5-12(3)9-13/h11-12H,4-10H2,1-3H3 |
InChI 键 |
MSCKEERKBORHRI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)(CBr)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


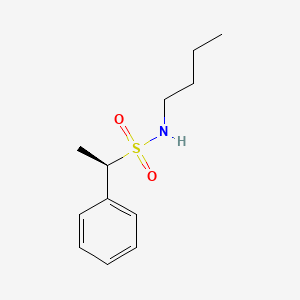
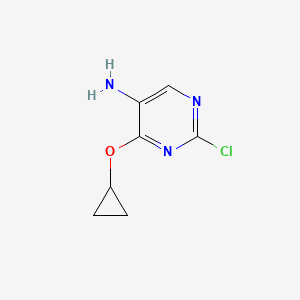




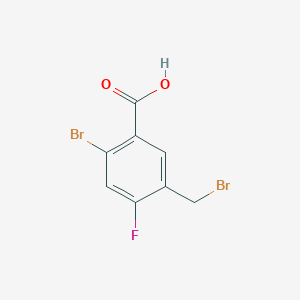
![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)

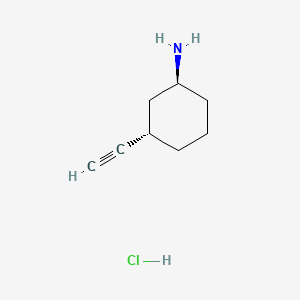
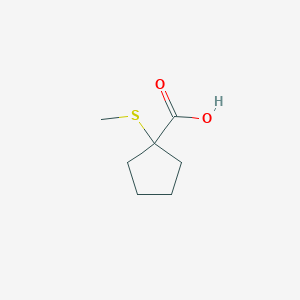


![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
